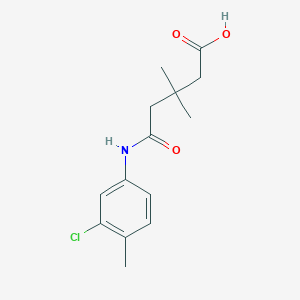![molecular formula C20H13ClN2O B277375 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B277375.png)
2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile, also known as CC-50, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzo[h]chromene derivatives, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile for lab experiments is its potent biological activity. It has been shown to exhibit anti-inflammatory and anti-cancer properties at low concentrations, making it a valuable tool for studying these biological processes. However, one limitation of 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile and its potential side effects.
Métodos De Síntesis
The synthesis of 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile involves the reaction of 4-chlorobenzaldehyde, malononitrile, and 2-amino-4H-benzo[h]chromene in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition reaction, resulting in the formation of 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile.
Aplicaciones Científicas De Investigación
2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
Fórmula molecular |
C20H13ClN2O |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O/c21-14-8-5-13(6-9-14)18-16-10-7-12-3-1-2-4-15(12)19(16)24-20(23)17(18)11-22/h1-10,18H,23H2 |
Clave InChI |
KGTZGCZETHHWSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=C(C=C4)Cl)C#N)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=C(C=C4)Cl)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)

![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)
![4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B277305.png)
![Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)

![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)





